4-Methoxy-3-methyl-4-oxobutanoic acid
Overview
Description
4-Methoxy-3-methyl-4-oxobutanoic acid is an organic compound with the molecular formula C6H10O4. It belongs to the class of alkylaryl compounds and is known for its role as an enantioselective hydrogenation catalyst, which can be used in the synthesis of optically active esters .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-3-methyl-4-oxobutanoic acid is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
This compound, also known as Succinic acid monomethyl ester (SAMME), acts as an antimicrobial agent . It inhibits the enzyme activities of succinate dehydrogenase . This inhibition leads to mitochondrial membrane depolarization .
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the citric acid cycle, a fundamental metabolic pathway in cells. This disruption leads to mitochondrial membrane depolarization , which can result in neuronal death .
Pharmacokinetics
It’s known that the compound has high gi absorption
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to mitochondrial membrane depolarization . This can result in neuronal death , which may explain its antimicrobial properties.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature . It’s recommended to store the compound in a dry room at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins within the cell
Cellular Effects
It is known to inhibit the enzyme activities of succinate dehydrogenase, producing mitochondrial membrane depolarization and neuronal death .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-Methoxy-3-methyl-4-oxobutanoic acid involves several methods, including:
Acyl Group Substitution: This method involves the substitution of an acyl group in the presence of a catalyst.
Arndt-Eistert Homologation: This reaction extends the carbon chain of carboxylic acids.
Bouveault-Blanc Reduction: This reduction method is used to convert esters into primary alcohols.
Catalytic Hydrogenation: This process involves the addition of hydrogen to the compound in the presence of a catalyst.
Complex Metal Hydride Reductions: This method uses metal hydrides to reduce carbonyl compounds.
Ester Cleavage: This reaction involves the breaking of ester bonds to form carboxylic acids.
Chemical Reactions Analysis
4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Hydrogenation: This reaction involves the addition of hydrogen to the compound, often in the presence of a catalyst.
Common reagents used in these reactions include hydrogen, metal hydrides, and various catalysts. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an enantioselective hydrogenation catalyst in the synthesis of optically active esters.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
4-Methoxy-3-methyl-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-Methoxy-4-oxobutanoic acid: This compound has a similar structure but lacks the methyl group.
Methyl 4-oxobutanoate:
The uniqueness of this compound lies in its specific structure, which allows it to act as an enantioselective hydrogenation catalyst, making it valuable in the synthesis of optically active esters.
Properties
IUPAC Name |
4-methoxy-3-methyl-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZMQNIFDRNSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32980-25-9 | |
Record name | 4-methoxy-3-methyl-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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